(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene
Brand Name: Vulcanchem
CAS No.: 471-79-4
VCID: VC18505060
InChI: InChI=1S/C17H24/c1-16(2)11-6-12-17(3)14-8-5-4-7-13(14)9-10-15(16)17/h4-5,7-8,15H,6,9-12H2,1-3H3/t15-,17+/m0/s1
SMILES:
Molecular Formula: C17H24
Molecular Weight: 228.37 g/mol

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene

CAS No.: 471-79-4

Cat. No.: VC18505060

Molecular Formula: C17H24

Molecular Weight: 228.37 g/mol

* For research use only. Not for human or veterinary use.

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene - 471-79-4

Specification

CAS No. 471-79-4
Molecular Formula C17H24
Molecular Weight 228.37 g/mol
IUPAC Name (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene
Standard InChI InChI=1S/C17H24/c1-16(2)11-6-12-17(3)14-8-5-4-7-13(14)9-10-15(16)17/h4-5,7-8,15H,6,9-12H2,1-3H3/t15-,17+/m0/s1
Standard InChI Key HOJLWWVMRBERAQ-DOTOQJQBSA-N
Isomeric SMILES C[C@]12CCCC([C@@H]1CCC3=CC=CC=C23)(C)C
Canonical SMILES CC1(CCCC2(C1CCC3=CC=CC=C32)C)C

Introduction

Structural Characterization and Stereochemical Features

Core Framework and Substituent Configuration

The compound features a phenanthrene backbone—a three-ring system comprising two benzene rings fused to a central cyclohexene moiety. Partial saturation at positions 2,3,4,9,10,10a introduces conformational rigidity while retaining aromatic regions. The stereochemistry is defined by the 4aS and 10aS configurations, which dictate the spatial orientation of the methyl groups at positions 1, 1, and 4a. These substituents influence molecular packing, solubility, and reactivity.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number53649-02-8
Molecular FormulaC₁₇H₂₄
Molecular Weight228.37 g/mol
IUPAC Name(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene
Canonical SMILESCC1(CCCC2(C1CCC3=CC=CC=C32)C)C
InChIKeyHOJLWWVMRBERAQ-DOTOQJQBSA-N

Synthesis and Chemical Reactivity

Functionalization and Derivatives

Bromination and methoxylation at specific positions, as observed in the related compound (4aS,10aS)-6-bromo-8-isopropyl-7-methoxy-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene (CAS 84104-94-9), demonstrate the feasibility of electrophilic aromatic substitution reactions . Such modifications enhance polarity and enable applications in medicinal chemistry.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s molecular weight (228.37 g/mol) and hydrocarbon-dominated structure suggest low water solubility, consistent with logP values >5 for analogous phenanthrenes . Its density and refractive index remain uncharacterized, but comparisons to 2-butyl-1-octanol (density 0.833 g/mL) highlight the impact of alkyl substituents on bulk properties .

Spectroscopic Signatures

While specific spectral data are unavailable, the canonical SMILES and InChIKey provide insights into expected NMR and IR patterns. The aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 0.8–1.5 ppm) would dominate ¹H NMR spectra, while IR would show C-H stretching (2850–2960 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).

Biological Activity and Natural Occurrence

Natural Sources

Analogous diterpenes are isolated from Cupressus sempervirens and Salvia species, suggesting this compound may occur in coniferous resins or Lamiaceae family plants . Its biosynthesis likely involves cyclization of geranylgeranyl pyrophosphate, a common terpene precursor.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsBioactivitySource
(4aS,10aS)-1,1,4a-Trimethyl-2,3,4,9,10,10a-hexahydrophenanthreneC₁₇H₂₄228.37Methyl (1,1,4a)Research use only
12-Bromo-13-methoxytotara-8,11,13-trieneC₂₁H₃₁BrO379.40Bromo, methoxy, isopropylRegulatory status: Group standard
DehydroabietanC₂₀H₃₀270.45IsopropylPlant metabolite

Applications and Industrial Relevance

Pharmaceutical Research

The compound’s rigid framework makes it a candidate for drug design, particularly in targeting steroid receptors or lipid-associated enzymes. Derivatives with polar groups (e.g., bromo, methoxy) could improve binding affinity .

Material Science

As a hydrophobic scaffold, it may serve as a building block for liquid crystals or polymer additives. Its stability under thermal stress warrants exploration in high-performance materials .

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